BenchChemオンラインストアへようこそ!

3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Lipophilicity Drug-likeness ADME prediction

3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS 2059974-48-8, MFCD30488772) is a fully saturated oxa-spirocycle composed of a bicyclo[5.1.0]octane core spiro-fused via an oxygen atom to a 3,3,5-trimethylcyclohexane ring. With the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g·mol⁻¹, it belongs to the class of oxa-spiro[bicyclo[5.1.0]octane] derivatives that have recently gained attention as three-dimensional, F(sp³)-rich building blocks for medicinal chemistry and crop science.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B13175015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CC(CC2(C1)CCC3CC3CO2)(C)C
InChIInChI=1S/C15H26O/c1-11-7-14(2,3)10-15(8-11)5-4-12-6-13(12)9-16-15/h11-13H,4-10H2,1-3H3
InChIKeyHBZVKOYFKQMFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] — A Trimethyl-Substituted Oxa-Spirocyclic Building Block for Fragment-Based and Conformational Design


3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS 2059974-48-8, MFCD30488772) is a fully saturated oxa-spirocycle composed of a bicyclo[5.1.0]octane core spiro-fused via an oxygen atom to a 3,3,5-trimethylcyclohexane ring. With the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g·mol⁻¹, it belongs to the class of oxa-spiro[bicyclo[5.1.0]octane] derivatives that have recently gained attention as three-dimensional, F(sp³)-rich building blocks for medicinal chemistry and crop science [1]. The compound is supplied at ≥95% purity by multiple specialty chemical vendors and is positioned as an advanced intermediate for fragment-based screening libraries and conformational probe synthesis .

Why Unsubstituted, Mono-Alkylated, or Ring-Contracted Analogs Cannot Simply Replace 3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] in Pharmacochemical or Physicochemical Workflows


Within the oxa-spiro[bicyclo[5.1.0]octane] family, subtle alterations to the cyclohexane substitution pattern produce measurable changes in lipophilicity and steric demand that directly impact molecular recognition, solubility, and scaffold performance [1]. Replacing the 3,3,5-trimethyl arrangement with an unsubstituted, mono-methyl, mono-ethyl, or cyclopentane analog alters the computed logP by 0.4–1.0 units (see Section 3) and changes the three-dimensional volume and shape that governs target binding [2]. Generic substitution therefore risks compromising the F(sp³)-rich character and the precise conformational bias that make this specific trimethyl-substituted oxa-spirocycle attractive for fragment elaboration and scaffold-hopping exercises.

Quantitative Differentiation Evidence: 3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison of the Trimethyl-Substituted Oxa-Spirocycle versus the 5′-Ethyl and Unsubstituted Cyclohexane Analogs

The target compound (C₁₅H₂₆O) carries three methyl substituents on the cyclohexane ring, conferring a distinct lipophilicity profile. Although an experimental logP has not been published, the closest structurally characterized PubChem comparator, 5′-ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1′-cyclohexane] (C₁₄H₂₄O), has a computed XLogP3 of 3.8 [1]. By fragment-based estimation, the trimethyl-substituted target compound is anticipated to exhibit an XLogP3 in the range of 4.2–4.5, approximately 0.4–0.7 log units higher than the 5′-ethyl analog and roughly 1.0 log unit above the unsubstituted 3-oxaspiro[bicyclo[5.1.0]octane-4,1′-cyclohexane] (C₁₂H₂₀O, MW 180.29), which lacks the alkyl substituents entirely .

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Steric Bulk Differentiation of the Trimethyl-Substituted Scaffold versus the Unsubstituted and Cyclopentyl Analogs

The target compound (MW = 222.37 g·mol⁻¹) is heavier than its closest commercially available congeners: the unsubstituted 3-oxaspiro[bicyclo[5.1.0]octane-4,1′-cyclohexane] (MW = 180.29 g·mol⁻¹) and the ring-contracted 3-oxaspiro[bicyclo[5.1.0]octane-4,1′-cyclopentane] (MW = 166.26 g·mol⁻¹) . The three methyl groups contribute approximately 42 Da of additional mass relative to the unsubstituted cyclohexane analog, while the cyclohexane-to-cyclopentane ring contraction reduces mass by an additional 14 Da . This incremental molecular weight is accompanied by greater three-dimensional steric occupancy, which can enhance shape complementarity in protein binding sites that tolerate lipophilic bulk.

Molecular weight Steric bulk Fragment-based drug design

Class-Level Aqueous Solubility Advantage of Oxa-Spirocycles over All-Carbon Spiro and Monocyclic Counterparts

A comprehensive 2021 study across >150 oxa-spirocyclic compounds demonstrated that incorporation of an oxygen atom into the spirocyclic framework improves aqueous solubility by up to 40-fold and concomitantly reduces lipophilicity relative to all-carbon spiro analogs [1]. While the study did not include the specific 3',3',5'-trimethyl derivative, the general principle applies to the entire oxa-spiro[bicyclo[5.1.0]octane] class: the oxygen atom in the spiro-junction serves as a hydrogen-bond acceptor that enhances water solvation without sacrificing the three-dimensional character that distinguishes spirocycles from flat aromatic scaffolds [2].

Aqueous solubility Lipophilicity modulation Oxa-spirocycle advantage

Purity and Quality Assurance: Batch-to-Batch Consistency at 95% Minimum Purity with Spectroscopic Verification

The target compound is routinely supplied at ≥95% purity, as verified by multiple independent vendors including Ambeed (Catalog A1096876) and Leyan (Product 2024491) . In contrast, the 4′,4′-dimethyl analog (CAS not linked to a verified QC dataset in the searched sources) and the cyclopentyl analog often appear with less standardized purity documentation from single-vendor sources . The availability of batch-specific NMR, HPLC, and GC reports from at least two independent suppliers for the trimethyl compound provides a procurement advantage for teams requiring reproducible physicochemical and biological assay data.

Quality control Purity specification Procurement reliability

Optimal Application Scenarios for 3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] Based on Verified Differentiation Evidence


Fragment-Based Lead Generation Requiring Fine-Tuned Lipophilicity in a Saturated Spirocyclic Scaffold

When a medicinal chemistry program demands a fragment with an estimated XLogP3 in the 4.2–4.5 range—approximately 0.4–0.7 log units above the 5′-ethyl analog—the 3,3,5-trimethyl substitution offers a predictable incremental lipophilicity increase without introducing heteroatom changes that alter hydrogen-bonding capacity. This is particularly relevant for targets with hydrophobic sub-pockets where the unsubstituted or mono-alkylated oxa-spirocycles lack sufficient lipophilic contact [1].

Scaffold-Hopping from Planar Aromatics to Three-Dimensional Saturated Bioisosteres

The oxa-spiro[bicyclo[5.1.0]octane] core, as part of the broader oxa-spirocycle family, provides up to a 40-fold solubility advantage over all-carbon spiro scaffolds [1]. The 3,3,5-trimethyl variant adds steric bulk (+42 Da vs. the unsubstituted analog) while retaining the beneficial oxygen-mediated solvation effect, making it a compelling bioisostere for ortho- or meta-substituted phenyl rings in lead optimization programs that prioritize three-dimensionality and F(sp³) character [2].

Synthetic Methodology Development Leveraging the Sterically Differentiated Cyclohexane Environment

The presence of three methyl groups at the 3′ and 5′ positions of the cyclohexane ring creates a sterically encumbered environment that can be exploited in diastereoselective transformations or to probe the steric tolerance of catalytic systems. Researchers developing C–H functionalization or spirocyclization methods may prefer this derivative over the less hindered unsubstituted or mono-methyl analogs to benchmark selectivity under demanding steric conditions [1].

Procurement Workflows That Prioritize Multi-Vendor Availability with Documented Batch Quality

For teams that require guaranteed ≥95% purity with NMR, HPLC, or GC verification from multiple independent suppliers, the trimethyl compound offers a supply chain advantage. Unlike the 4′,4′-dimethyl or cyclopentyl analogs—which are typically single-sourced with variable QC documentation—the 3,3,5-trimethyl variant is stocked by at least two established vendors (Ambeed and Leyan) with publicly accessible purity certificates, reducing the risk of batch-dependent variability in downstream assays [1].

Quote Request

Request a Quote for 3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.